molecular formula C27H30Cl2F2N6O B1162281 4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride CAS No. 1942919-79-0

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride

Cat. No.: B1162281
CAS No.: 1942919-79-0
M. Wt: 563.5
InChI Key: NUOCAPALWRHKCU-UHFFFAOYSA-N
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Description

It is an ATP-competitive inhibitor with high specificity for JAK2 over other kinases such as JAK1, JAK3, and TYK2 . This compound has shown significant potential in scientific research, particularly in the fields of oncology and immunology.

Biochemical Analysis

Biochemical Properties

NVP-BSK805 2HCl plays a crucial role in biochemical reactions by inhibiting the activity of JAK2. This compound exhibits high selectivity for JAK2 over other Janus kinases, such as JAK1, JAK3, and TYK2. The inhibition of JAK2 by NVP-BSK805 2HCl is achieved through ATP-competitive binding, with an IC50 value of approximately 0.5 nM . This selective inhibition disrupts the JAK-STAT signaling pathway, which is essential for various cellular processes, including cell growth, differentiation, and apoptosis.

Cellular Effects

NVP-BSK805 2HCl exerts significant effects on various types of cells and cellular processes. By inhibiting JAK2, it impacts cell signaling pathways, gene expression, and cellular metabolism. In particular, NVP-BSK805 2HCl has been shown to block the phosphorylation of STAT5, a downstream target of JAK2, thereby inhibiting the growth and inducing apoptosis in JAK2 V617F-mutant cells . This compound also affects the expression of anti-apoptotic proteins such as Bcl-xL and Mcl-1, further promoting cell death in cancerous cells.

Molecular Mechanism

The molecular mechanism of NVP-BSK805 2HCl involves its binding to the ATP-binding site of JAK2, thereby preventing the phosphorylation and activation of downstream signaling molecules such as STAT5. This inhibition leads to the suppression of JAK-STAT signaling, which is critical for the survival and proliferation of certain cancer cells . Additionally, NVP-BSK805 2HCl modulates the post-translational modifications of proteins like Bim and Mcl-1, contributing to its pro-apoptotic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NVP-BSK805 2HCl have been observed to change over time. The compound demonstrates stability and retains its inhibitory activity over extended periods. Prolonged exposure to NVP-BSK805 2HCl can lead to the degradation of the compound and potential resistance in some cell lines . Long-term studies have shown that continuous treatment with NVP-BSK805 2HCl can result in sustained inhibition of JAK2 signaling and persistent anti-proliferative effects in vitro and in vivo.

Dosage Effects in Animal Models

The effects of NVP-BSK805 2HCl vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK2 activity and reduces tumor growth without causing significant toxicity . At higher doses, NVP-BSK805 2HCl can induce adverse effects, including hematological toxicity and off-target effects on other kinases. These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

NVP-BSK805 2HCl is involved in various metabolic pathways, primarily through its interaction with JAK2. The compound’s inhibition of JAK2 affects the downstream signaling pathways, including the JAK-STAT pathway, which plays a vital role in cellular metabolism . Additionally, NVP-BSK805 2HCl may influence metabolic flux and metabolite levels by altering the expression and activity of key metabolic enzymes.

Transport and Distribution

Within cells and tissues, NVP-BSK805 2HCl is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its inhibitory effects on JAK2 . The distribution of NVP-BSK805 2HCl within tissues is influenced by factors such as tissue permeability and the presence of efflux transporters.

Subcellular Localization

NVP-BSK805 2HCl exhibits specific subcellular localization, primarily targeting the cytoplasm and nucleus where JAK2 is active. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to JAK2 to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing NVP-BSK805 2HCl to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BSK805 involves the preparation of a substituted quinoxaline derivativeThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of BSK805 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BSK805 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve organic solvents and controlled temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used. Conditions include acidic or basic environments and elevated temperatures.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxaline derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BSK805

BSK805 is unique due to its high specificity for JAK2 over other kinases, making it a valuable tool for studying JAK2-specific signaling pathways. Its ability to enhance radiosensitivity and interfere with leptin signaling further distinguishes it from other JAK2 inhibitors .

Properties

IUPAC Name

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F2N6O.2ClH/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20;;/h1-3,12-16,20,30H,4-11,17H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOCAPALWRHKCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30Cl2F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720930
Record name 8-{3,5-Difluoro-4-[(morpholin-4-yl)methyl]phenyl}-2-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]quinoxaline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092499-93-8
Record name 8-{3,5-Difluoro-4-[(morpholin-4-yl)methyl]phenyl}-2-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]quinoxaline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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